2-Metil-5-nitropirimidina

Descripción general

Descripción

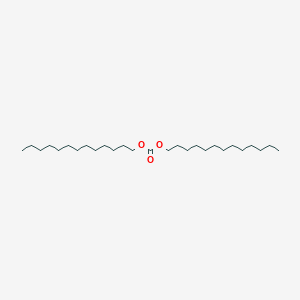

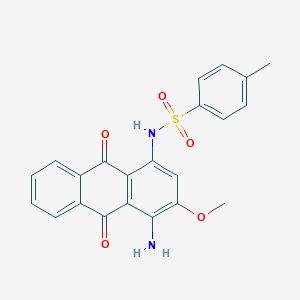

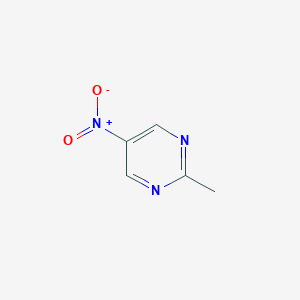

2-Methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H5N3O2. It is a derivative of pyrimidine, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position of the pyrimidine ring. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Aplicaciones Científicas De Investigación

2-Methyl-5-nitropyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes and pigments, particularly in the textile industry.

Mecanismo De Acción

Target of Action

Nitropyrimidines, a class of compounds to which 2-methyl-5-nitropyrimidine belongs, are known to interact with various biological targets, influencing numerous biochemical processes .

Biochemical Pathways

Nitropyrimidines are known to influence various biochemical pathways due to their ability to undergo prototropic transformations .

Result of Action

Nitropyrimidines are known to have various effects at the molecular and cellular levels due to their interactions with biological targets .

Action Environment

The action of 2-Methyl-5-nitropyrimidine can be influenced by various environmental factors. For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives. The reaction product and yield can vary depending on the acidity of the medium and the amount of nitric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitropyrimidine can be synthesized through the nitration of 2-methylpyrimidine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .

Industrial Production Methods: In an industrial setting, the synthesis of 2-Methyl-5-nitropyrimidine may involve a multi-step process starting from readily available precursors such as acetamidine hydrochloride and diethyl malonate. These precursors undergo cyclization to form 2-methylpyrimidine, which is then subjected to nitration using a mixture of nitric acid and acetic acid .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

Reduction: 2-Methyl-5-aminopyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

4,6-Dihydroxy-2-methylpyrimidine: Another derivative of pyrimidine with hydroxyl groups at positions 4 and 6.

2-Methyl-5-nitropyridine: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-Methyl-5-nitropyrimidine is unique due to the presence of both a methyl and a nitro group on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups influences the compound’s electronic properties and its interactions with biological targets .

Propiedades

IUPAC Name |

2-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGWYOYUTYUEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498358 | |

| Record name | 2-Methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-34-3 | |

| Record name | 2-Methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-methyl-5-nitropyrimidine derivatives against herpes simplex virus?

A1: While 2-methyl-5-nitropyrimidine itself hasn't been extensively studied for antiviral activity, a derivative, 3,3’-(2-methyl-5-nitropyrimidine-4,6-diyl)-3,12-bis-6,9-diazadiazoniadispiro [5.2.5.2]hexadecane tetrachloride dihydrochloride (PDSTP), shows promising activity against HSV-2. It targets heparan sulfate on host cells [, ], which are necessary for viral attachment and entry. This mechanism differs from existing HSV treatments like acyclovir, potentially offering a new therapeutic approach.

Q2: How does the structure of 2-methyl-5-nitropyrimidine allow for diverse derivatization?

A2: 2-Methyl-5-nitropyrimidine possesses multiple reactive sites, making it amenable to various chemical modifications. The presence of chlorine atoms in positions 4 and 6 of the pyrimidine ring, as seen in 4,6-dichloro-2-methyl-5-nitropyrimidine [, ], enables nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, such as amines, thiols, and alcohols, at these positions. Further derivatization can occur at the nitro group and the methyl group, leading to a vast library of potential compounds.

Q3: Can you provide an example of how 2-methyl-5-nitropyrimidine is used in the synthesis of more complex heterocyclic compounds?

A3: Researchers have utilized 2-methyl-5-nitropyrimidine as a starting material for synthesizing imidazo- and di-imidazo-pyrimidines []. Reacting 2,4-dichloro-6-methyl-5-nitropyrimidine with 2-chloroethylamine led to the formation of a tetrahydrodi-imidazopyrimidine derivative. This demonstrates the utility of 2-methyl-5-nitropyrimidine as a building block in the construction of complex heterocyclic systems with potential biological activities.

Q4: What is known about the basicity of 2-methyl-5-nitropyrimidine and how it is influenced by substituents?

A4: Spectroscopic studies have been conducted to investigate the protonation behavior of 4,6-dihydroxypyrimidine derivatives, including 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one []. The results indicate that the presence of an alkyl group, like the methyl group in 2-methyl-5-nitropyrimidine, at position 2 increases the basicity of the compound. Conversely, the nitro group at position 5 has an electron-withdrawing effect, leading to a decrease in basicity.

Q5: Have any structure-activity relationship (SAR) studies been conducted on 2-methyl-5-nitropyrimidine derivatives?

A5: Yes, the development of PDSTP [, ] as an antiviral agent involved exploring the SAR of 2-methyl-5-nitropyrimidine derivatives. Modifications focused on the size and charge of the dispirotripiperazinium substituents attached to the pyrimidine core. These changes aimed to optimize the interaction with heparan sulfate on host cells, thereby enhancing antiviral potency.

Q6: What analytical techniques are typically employed to characterize and quantify 2-methyl-5-nitropyrimidine and its derivatives?

A6: Characterization of these compounds often involves a combination of techniques such as nuclear magnetic resonance (NMR) spectroscopy [, ] and mass spectrometry []. These methods provide structural information and molecular weight confirmation. Additionally, high-performance liquid chromatography (HPLC) is commonly used for the separation and quantification of these compounds, especially in biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.